4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. Structurally, it features a 1,3,4-thiadiazole core substituted at position 5 with a thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl group and at position 2 with a benzamide moiety bearing a benzyl substituent.
The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted methods have been employed to optimize yields and reduce reaction times for analogous compounds .
Properties
IUPAC Name |
4-benzyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S2/c25-19-8-4-5-9-20(19)26-21(30)15-32-24-29-28-23(33-24)27-22(31)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUMGKHWQXFLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely restricted to mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment.
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor. By modulating MRGPRX2, pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders can be eased.
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD.
Pharmacokinetics
The compound’s ability to modulate mrgprx2 suggests it may have good bioavailability and efficacy.
Biological Activity
The compound 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a benzamide moiety linked to a thiadiazole ring through a thioether bond. The presence of the 2-fluorophenyl group and the ethoxy substituent enhances its biological profile.
Biological Activity Overview
The biological activities of 1,3,4-thiadiazole derivatives are well-documented, showcasing a range of effects including:
- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory and Antioxidant Effects : These compounds also demonstrate potential in reducing inflammation and oxidative stress.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of thiadiazole derivatives. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy in vitro.
The mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of DNA/RNA Synthesis : Several studies suggest that these compounds interfere with nucleic acid synthesis, disrupting cell division.
- Targeting Key Kinases : The heteroatoms in thiadiazoles can interact with critical kinases involved in tumorigenesis.
- Induction of Apoptosis : Many derivatives have been shown to promote programmed cell death in cancer cells.
Case Studies
A notable case study involved the evaluation of various thiadiazole derivatives against breast cancer cell lines (MCF-7). The study found that modifications to the substituents significantly altered cytotoxicity profiles:
- Substituent Variations : Changing the position or type of substituent on the thiadiazole ring led to increased potency in some cases.
For example:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-benzyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves the formation of thiadiazole derivatives through standard organic synthesis techniques. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives similar to this compound. For instance, derivatives have shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
Thiadiazole derivatives have also been tested for antifungal properties. Compounds structurally related to this compound exhibited activity against fungi such as Aspergillus niger and Apergillus oryzae, indicating their potential use in treating fungal infections .
Anti-Cancer Properties
Recent research highlights the anti-cancer potential of thiadiazole derivatives. In silico studies suggest that compounds similar to this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation . These findings are promising for developing new cancer therapies.
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the thiadiazole ring or the benzamide moiety can enhance potency and selectivity against specific targets. For example, introducing different substituents on the benzene ring has been shown to affect antimicrobial efficacy significantly .
Case Study 1: Antibacterial Activity
A study synthesized several thiadiazole derivatives and tested them against E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those with electron-donating groups .
Case Study 2: Anti-Cancer Evaluation
In another study focused on anti-cancer properties, a series of thiadiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications led to increased apoptosis rates in treated cells, suggesting a promising avenue for further drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the 1,3,4-thiadiazole ring and the benzamide moiety. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) enhance target binding but may reduce metabolic stability .
- Thioether linkers (as in the target compound) offer flexibility for structural optimization compared to rigid ether or alkyl chains .
Pharmacological Profiles
- Anticancer Activity: Compounds like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide show moderate cytotoxicity against breast cancer cell lines (IC~50~ = 12–18 µM) . The fluorophenyl group in the target compound may enhance selectivity for kinase targets .
- Antimicrobial Activity : Chlorobenzyl-substituted derivatives exhibit MIC values of 4–8 µg/mL against S. aureus due to increased hydrophobicity .
Spectral and Analytical Data
Q & A
Q. Q1. What synthetic routes are commonly employed to prepare thiadiazole-containing benzamide derivatives like this compound?
A1: The compound’s synthesis involves multi-step nucleophilic substitution and coupling reactions. A typical procedure includes:
- Step 1: Reacting a thiol-containing precursor (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) with a substituted acetamide derivative in the presence of anhydrous potassium carbonate as a base.
- Step 2: Refluxing in a polar aprotic solvent (e.g., acetone) for 3–7 hours to facilitate thioether bond formation.
- Step 3: Purification via recrystallization (ethanol is common) and validation by TLC .
Q. Q2. How is the structural identity of this compound confirmed post-synthesis?
A2: Key analytical techniques include:
- NMR spectroscopy: and NMR to confirm proton environments and carbon frameworks (e.g., fluorophenyl peaks at δ 7.32–7.45 ppm, thiadiazole C=S signals near δ 165–170 ppm) .
- Mass spectrometry: Molecular ion peaks (e.g., [M+1] at m/z 240–550) and fragmentation patterns .
- Elemental analysis: To validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Q. Q3. What solvent systems are optimal for recrystallizing this compound?
A3: Ethanol and DMSO/water mixtures (2:1 ratio) are frequently used due to their polarity and ability to dissolve thiadiazole derivatives while minimizing by-product contamination .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
A4: Critical factors include:
- Base selection: Anhydrous KCO enhances nucleophilicity of thiol intermediates compared to NaOAc, reducing side reactions .
- Reaction time: Extended reflux (7+ hours) improves conversion rates for sterically hindered substrates (e.g., fluorophenyl groups) but risks thermal degradation .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yields by 10–15% through uniform heating .
Q. Q5. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitutions) affect bioactivity?
A5: Fluorine’s electron-withdrawing nature increases metabolic stability and membrane permeability compared to chlorine. For example:
- Cytotoxicity assays: Fluorophenyl derivatives show IC values 2–3× lower (i.e., more potent) against cancer cell lines (e.g., MCF-7) due to enhanced hydrogen bonding with target enzymes .
- Molecular docking: Fluorine’s van der Waals interactions improve binding affinity to cyclooxygenase-2 (COX-2) active sites .
Q. Q6. How can researchers resolve discrepancies in spectral data for this compound across studies?
A6: Common strategies include:
- Crystallography: Single-crystal X-ray diffraction to confirm stereochemistry (e.g., Z-configuration of benzylidene groups) and hydrogen-bonding networks (e.g., N–H···N dimers stabilizing the thiadiazole core) .
- Dynamic NMR: To detect conformational flexibility in solution (e.g., rotation around the amide bond) that may cause signal splitting .
Q. Q7. What computational methods are suitable for predicting the compound’s reactivity and stability?
A7:
- DFT calculations: To model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks (e.g., sulfur atoms in thiadiazole) .
- Molecular dynamics (MD): Simulate solvent interactions (e.g., aqueous vs. DMSO environments) to assess hydrolytic stability .
Methodological Challenges
Q. Q8. What experimental precautions are necessary to prevent decomposition during synthesis?
A8:
Q. Q9. How can researchers validate the compound’s biological activity without reliable commercial standards?
A9:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
